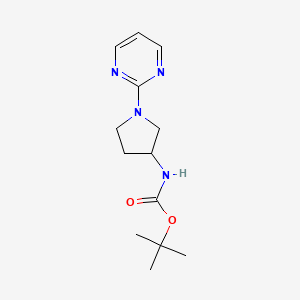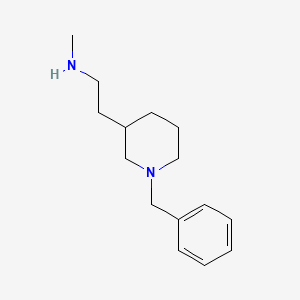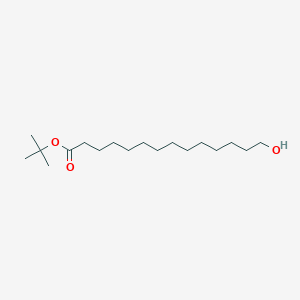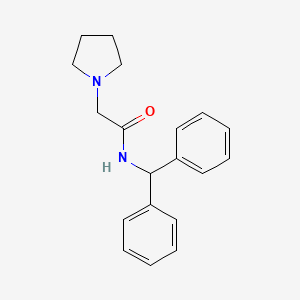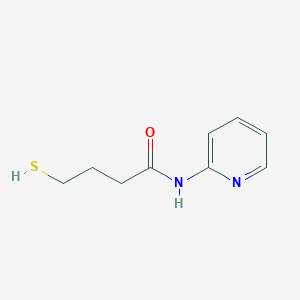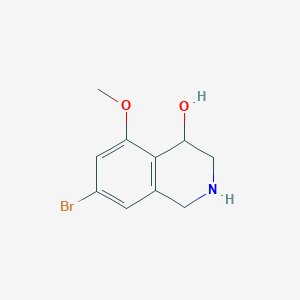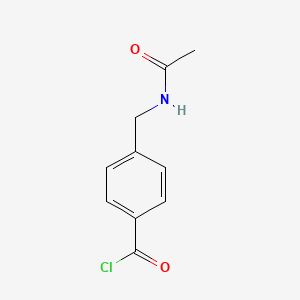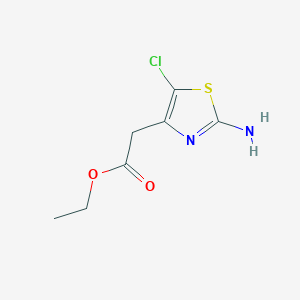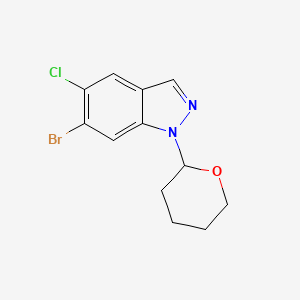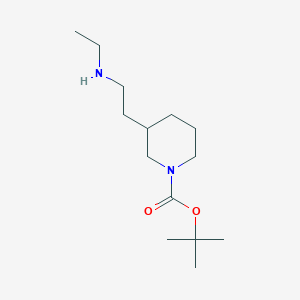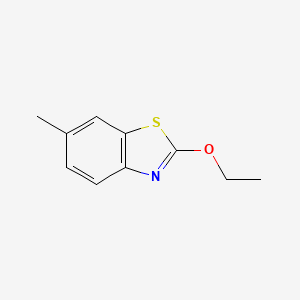![molecular formula C21H20N8 B13967465 1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazabicycloheptane Ring: This can be achieved through a series of cyclization reactions involving appropriate amine and alkene precursors under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized through electrophilic substitution reactions, often using halogenation followed by nucleophilic substitution.
Indazole Ring Construction: The indazole ring is constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the diazabicycloheptane, pyridine, and indazole fragments using coupling reagents such as HATU or EDCI in the presence of a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridine or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
作用机制
The mechanism of action of 1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or disruption of microbial growth.
相似化合物的比较
Similar Compounds
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine: This compound shares structural similarities with other diazabicycloheptane derivatives and indazole-based compounds.
2,5-Diazabicyclo[2.2.1]heptane Derivatives: These compounds are known for their use as chiral ligands and catalysts in asymmetric synthesis.
Indazole Derivatives: Indazole-based compounds are widely studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C21H20N8 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
1-[5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine |
InChI |
InChI=1S/C21H20N8/c1-2-4-19-18(3-1)21(26-20-12-22-5-6-24-20)27-29(19)17-8-16(9-23-10-17)28-13-14-7-15(28)11-25-14/h1-6,8-10,12,14-15,25H,7,11,13H2,(H,24,26,27)/t14-,15-/m0/s1 |
InChI 键 |
KDMLUZVSKGNDTO-GJZGRUSLSA-N |
手性 SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CN=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6 |
规范 SMILES |
C1C2CNC1CN2C3=CN=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
